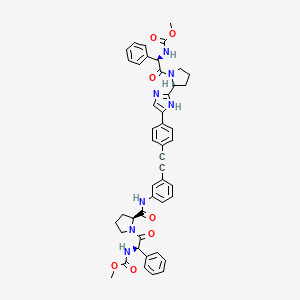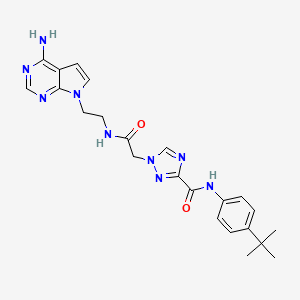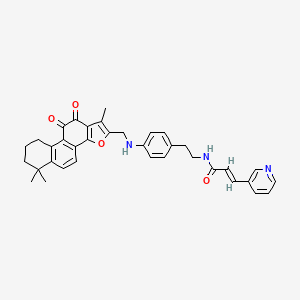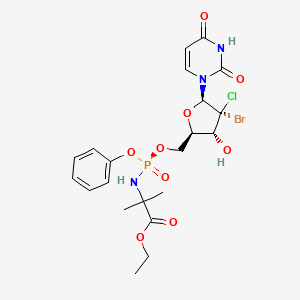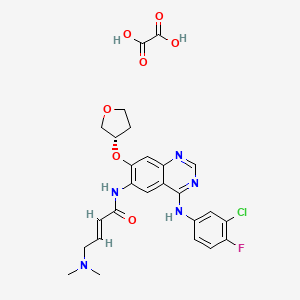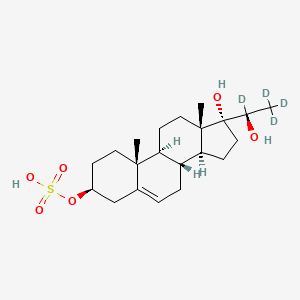
(3beta,20S)-Pregn-5-ene-3,17,20-triol sulfate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3” is a unique chemical entity with significant importance in various scientific fields It is known for its distinctive properties and versatile applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “(3” involves several methodologies. One common approach is the reaction of a metal with an organic halide, which forms a metal-carbon bond . Another method is metathesis, where an organometallic compound reacts with a binary halide . Hydrometallation, involving the addition of a metal hydride to an alkene, is also a widely used synthetic route .
Industrial Production Methods: In industrial settings, the production of compound “(3” often involves large-scale reactions under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness. For instance, the use of green solvents and catalysts can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Compound “(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties.
Common Reagents and Conditions: Oxidation reactions typically involve reagents like potassium permanganate or chromium trioxide . Reduction reactions may use hydrogen gas in the presence of a catalyst such as palladium . Substitution reactions often require halogenating agents like chlorine or bromine .
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Compound “(3” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying cellular processes . In medicine, it has potential therapeutic applications due to its bioactive properties . Industrially, it is used in the production of materials with specific properties, such as polymers and catalysts .
Wirkmechanismus
The mechanism of action of compound “(3” involves its interaction with specific molecular targets. It can activate or inhibit certain pathways, leading to various biological effects . For instance, it may bind to receptors or enzymes, altering their activity and triggering downstream signaling events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “(3” include other organometallic compounds and small molecules with comparable structures . Examples include compounds with metal-carbon bonds or those used in similar applications .
Uniqueness: What sets compound “(3” apart is its unique combination of properties, such as its reactivity, stability, and versatility. These characteristics make it particularly valuable for specific applications where other compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C21H34O6S |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-23H,5-12H2,1-3H3,(H,24,25,26)/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D |
InChI-Schlüssel |
CKLXFJGOYPIIKV-RKJNAOMNSA-N |
Isomerische SMILES |
[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


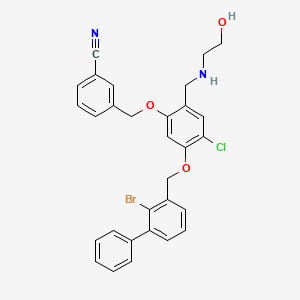
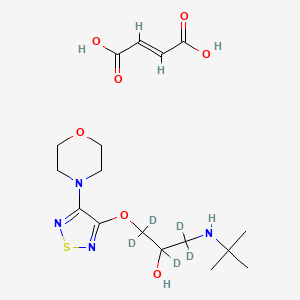
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)

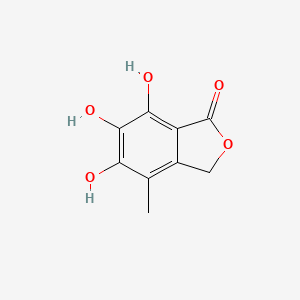
![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
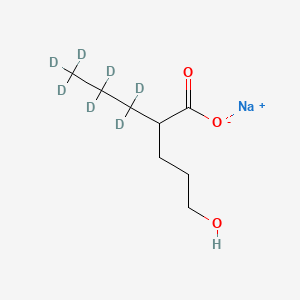

![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
